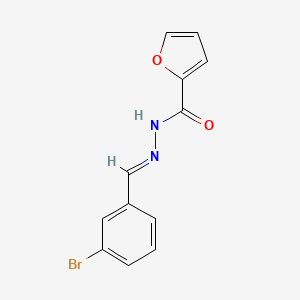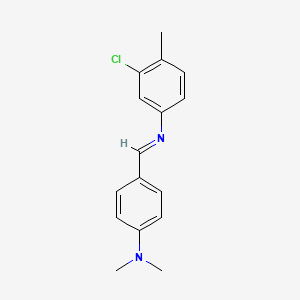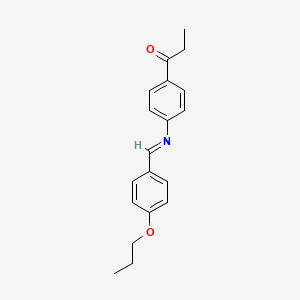
N'-(3-Bromobenzylidene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Bromobenzylidene)-2-furohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromobenzylidene group attached to a furohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(3-Bromobenzylidene)-2-furohydrazide can be synthesized through the condensation reaction between 3-bromobenzaldehyde and 2-furohydrazide. The reaction typically takes place in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromobenzylidene)-2-furohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Bromobenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furohydrazide moiety.
Reduction: Aminated derivatives of the compound.
Substitution: Substituted benzylidene derivatives with various functional groups.
Applications De Recherche Scientifique
N’-(3-Bromobenzylidene)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research suggests it may have anti-cancer properties by inducing apoptosis in cancer cells.
Industry: It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Mécanisme D'action
The exact mechanism of action of N’-(3-Bromobenzylidene)-2-furohydrazide is not fully understood. it is believed to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell survival pathways. Additionally, the compound can bind to metal ions, leading to changes in fluorescence intensity, which can be used for sensing applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(3-Bromobenzylidene)nonanohydrazide: Known for its anti-cancer properties and use as a fluorescent probe.
N’-(3-Bromobenzylidene)-4-chlorobenzenesulfonohydrazide:
Uniqueness
N’-(3-Bromobenzylidene)-2-furohydrazide stands out due to its unique combination of a bromobenzylidene group and a furohydrazide moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H9BrN2O2 |
|---|---|
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
N-[(E)-(3-bromophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-4-1-3-9(7-10)8-14-15-12(16)11-5-2-6-17-11/h1-8H,(H,15,16)/b14-8+ |
Clé InChI |
NIANEQCIOLRIRH-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=CO2 |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate](/img/structure/B11966543.png)


![allyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966565.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)


![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)
![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)




